REACTION_SMILES
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[Al+3:2].[CH3:5][C:6]([Cl:7])=[O:8].[CH3:9][O:10][c:11]1[cH:12][cH:13][c:14]([O:17][CH3:18])[cH:15][cH:16]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:20][C:21]([Cl:22])([Cl:23])[Cl:24].[ClH:19]>>[CH3:5][C:6](=[O:8])[c:12]1[c:11]([O:10][CH3:9])[cH:16][cH:15][c:14]([O:17][CH3:18])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Type
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product
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Smiles
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COc1ccc(OC)c(C(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |